molecular formula C7H3ClN2OS B037975 1,2,3-Benzothiadiazole-7-carbonyl chloride CAS No. 124371-49-9

1,2,3-Benzothiadiazole-7-carbonyl chloride

Cat. No. B037975
Key on ui cas rn: 124371-49-9
M. Wt: 198.63 g/mol
InChI Key: FHWNOXLHRUSQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06002013

Procedure details

290 g of benzo-1,2,3-thiadiazole-7-carboxylic acid are suspended in 1.6 l of toluene, 3.5 ml of dimethylformamide and 129 ml of thionyl chloride are added and the mixture is stirred at 80-90° C., the suspension turning into a solution as the release of gas progresses. When the reaction has ended, the solution is cooled and filtered over a little Hyflo, the residue is rinsed with toluene and the filtrate is evaporated. 297 g (93%) of crude acid chloride, which can be further reacted directly, result.
Quantity
290 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
129 mL
Type
reactant
Reaction Step Two
Quantity
1.6 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[C:6]([C:10]([OH:12])=O)=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.CN(C)C=O.S(Cl)([Cl:20])=O>C1(C)C=CC=CC=1>[S:1]1[C:5]2[C:6]([C:10]([Cl:20])=[O:12])=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1

Inputs

Step One
Name
Quantity
290 g
Type
reactant
Smiles
S1N=NC2=C1C(=CC=C2)C(=O)O
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
129 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
1.6 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 80-90° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is cooled
FILTRATION
Type
FILTRATION
Details
filtered over a little Hyflo
WASH
Type
WASH
Details
the residue is rinsed with toluene
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
297 g (93%) of crude acid chloride, which can be further reacted directly
CUSTOM
Type
CUSTOM
Details
result

Outcomes

Product
Name
Type
Smiles
S1N=NC2=C1C(=CC=C2)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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